molecular formula C9H7N3O B14024164 7-Methoxy-1H-indazole-6-carbonitrile

7-Methoxy-1H-indazole-6-carbonitrile

Cat. No.: B14024164
M. Wt: 173.17 g/mol
InChI Key: HBKOYROIPVYTHL-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-6-carbonitrile (CAS 1427361-63-4) is a high-purity chemical compound serving as a versatile heterocyclic building block in medicinal chemistry and organic synthesis research . This indazole derivative, with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol, features a methoxy group and a carbonitrile functional group on its fused bicyclic ring system, making it a valuable scaffold for the synthesis of more complex molecules . Researchers utilize this compound as a key precursor in exploratory studies, including the development of novel pharmaceutical candidates . The carbonitrile group offers a reactive site for further chemical transformations, such as conversion to other functional groups, facilitating the exploration of structure-activity relationships. Proper handling is essential; please consult the Safety Data Sheet prior to use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

7-methoxy-1H-indazole-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12)

InChI Key

HBKOYROIPVYTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NN=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 7 Methoxy 1h Indazole 6 Carbonitrile

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis of 7-Methoxy-1H-indazole-6-carbonitrile involves disconnecting the pyrazole (B372694) portion of the indazole ring, which is the most common and effective strategy. This approach points to a substituted benzene (B151609) ring as the primary starting material. The key challenge lies in the specific arrangement of the substituents (methoxy at C7, carbonitrile at C6, and the atoms required for pyrazole ring formation at C1 and C2 of the original benzene ring).

Two primary retrosynthetic disconnections are considered:

N-N Bond Formation: This pathway involves the cyclization of a precursor containing a nitrogen-based functional group and a reactive methyl or amine group at adjacent positions on the benzene ring. This leads back to a substituted o-toluidine (B26562) or a related derivative.

N-C Bond Formation: This approach involves the reaction of a hydrazine (B178648) derivative with a benzene precursor containing an ortho-halogen and a carbonyl or nitrile group. This points to precursors like substituted 2-halobenzonitriles or 2-halobenzaldehydes.

Based on these strategies, the following key precursors for the synthesis of this compound have been identified.

Table 1: Key Synthetic Precursors and Corresponding Strategies

Precursor Name Chemical Structure Corresponding Synthetic Strategy
2-Amino-3-methoxy-4-methylbenzonitrile Intramolecular N-N Bond Formation (e.g., Diazotization)
2-Fluoro-6-methoxybenzonitrile derivative Condensation with Hydrazine
Substituted 2-Nitro-toluene derivative Reductive Cyclization

The selection of a specific precursor is often dictated by the availability of starting materials and the desired efficiency and regioselectivity of the cyclization step. Syntheses of related substituted indazoles frequently start with precursors like substituted 2-fluorobenzonitriles or substituted anilines, highlighting the viability of these intermediates. acs.orgguidechem.com

Classical Cyclization and Annulation Strategies for the Indazole Core

The formation of the indazole core is the pivotal step in the synthesis of this compound. Various classical and modern cyclization reactions are employed to construct this bicyclic system.

Methods that form the N-N bond in the final cyclization step are a cornerstone of indazole synthesis. These reactions typically start from benzene derivatives containing vicinal carbon and nitrogen substituents that are induced to react.

Diazotization of o-Toluidines: A classic and widely used method involves the diazotization of an appropriately substituted o-toluidine derivative. researchgate.net For the target molecule, a precursor such as 2-amino-3-methoxy-4-methylbenzonitrile would be treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate then cyclizes spontaneously to form the indazole ring. The Jacobsen modification, which involves the nitrosation of an N-acetyl derivative, is an alternative to this process. researchgate.net

Reductive Cyclization: Another common strategy is the reductive cyclization of ortho-nitro-substituted precursors. For instance, a 2-nitrobenzylamine derivative can undergo reductive cyclization to form the N-N bond. researchgate.net This method offers an alternative to diazotization, avoiding the often unstable diazonium intermediates.

Oxidative Cyclization: More recent methods involve the N-N bond-forming oxidative cyclization of substrates like 2-aminomethyl-phenylamines. organic-chemistry.orgresearchgate.net This approach provides a direct route to the indazole core under oxidative conditions.

These strategies involve building the pyrazole ring onto the benzene precursor through intermolecular reactions followed by cyclization.

Condensation with Hydrazine: One of the most direct methods for indazole synthesis is the condensation of a hydrazine with an ortho-halobenzaldehyde or ketone. acs.orgchemicalbook.com In a hypothetical synthesis for the target molecule, a precursor like 2-fluoro-3-formyl-4-methoxybenzonitrile would be reacted with hydrazine hydrate. The initial reaction forms a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) and form the indazole ring. researchgate.net Similarly, 2-halobenzonitriles can react with hydrazine to yield 3-aminoindazoles, which could then be further modified. organic-chemistry.orgchemicalbook.com

[3+2] Cycloaddition Reactions: Annulation strategies based on [3+2] cycloadditions are powerful for constructing the 1H-indazole skeleton. nih.gov This approach typically involves the reaction of an aryne with a 1,3-dipole like a diazo compound or a hydrazone. organic-chemistry.orgnih.gov To synthesize this compound, an appropriately substituted aryne could be generated in situ from a dihalo-benzene precursor. Its subsequent reaction with a suitable dipole would form the five-membered ring in a single step. nih.govnih.gov

Table 2: Overview of Cyclization and Annulation Strategies

Strategy Reaction Type Key Reagents/Conditions Precursor Type
Intramolecular N-N Bond Formation Diazotization NaNO₂, Acid 2-Amino-toluene derivative
Reductive Cyclization Reducing agent (e.g., H₂, Pd/C) 2-Nitro-benzylamine derivative
Oxidative Cyclization Oxidizing agent 2-Aminomethyl-phenylamine
Condensation/Cycloaddition Hydrazine Condensation Hydrazine hydrate, Heat o-Halobenzaldehyde or o-Halobenzonitrile

Targeted Functional Group Interconversions for Methoxy (B1213986) and Carbonitrile Moieties

The methoxy group at the C7 position of the indazole originates from a methoxy group at the C2 position of the benzene precursor.

Use of Pre-functionalized Starting Materials: The most common and effective strategy is to begin the synthesis with a commercially available, methoxy-substituted benzene derivative, such as a substituted anisole (B1667542) or methoxybenzonitrile. acs.org For example, the synthesis of a 6-fluoro-5-methoxy-1H-indazole has been reported starting from 3,5-difluoroanisole. acs.org This approach avoids potential issues with regioselectivity that could arise from attempting to introduce the methoxy group onto the pre-formed indazole core.

Nucleophilic Aromatic Substitution: In some cases, a methoxy group can be introduced by nucleophilic substitution of a suitable leaving group (like fluorine or a nitro group) on the aromatic ring, although this is less common for this specific substitution pattern.

The carbonitrile at the C6 position is typically derived from a cyano group on the benzene precursor.

Starting with Benzonitriles: A highly convergent approach involves using a substituted benzonitrile (B105546) as the starting material. acs.orgchemicalbook.com For instance, the synthesis of a related 7-fluoro-6-methoxy-1H-indazole begins with 2,3-difluoro-6-methoxybenzonitrile. acs.org

Sandmeyer Reaction: A classical method for introducing a nitrile group is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. This would be a viable method for converting an amino group on the benzene precursor to the required nitrile.

From Aldehydes or Amides: An aldehyde functional group on the precursor can be converted to a nitrile. This is typically achieved by forming an oxime with hydroxylamine, followed by dehydration. nih.gov Primary amides can also be dehydrated to form nitriles.

Modern Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic processes to achieve high efficiency and selectivity. For the construction of complex heterocyclic systems such as this compound, catalytic methods offer significant advantages over classical synthetic routes by enabling novel bond formations under milder conditions.

Transition metal catalysis is a cornerstone for the synthesis and functionalization of indazole derivatives. Palladium (Pd) catalysts, in particular, have demonstrated remarkable versatility in forming the indazole ring and in its subsequent modification.

Palladium-Catalyzed Intramolecular C-H Amination: One powerful strategy for constructing the indazole ring is through intramolecular C-H amination. This approach typically involves the cyclization of ortho-substituted aryl hydrazones. For instance, palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones provides a direct route to 1-aryl-1H-indazoles. nih.govnih.gov This method can be conceptually applied to precursors of this compound. A silver(I)-mediated intramolecular oxidative C–H amination has also been shown to be an efficient method for constructing a variety of 3-substituted 1H-indazoles. nih.gov

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic cores. nih.gov This reaction is instrumental in functionalizing pre-formed indazole rings. For example, a 7-bromo-indazole derivative could be coupled with an appropriate boronic acid to introduce various substituents. rsc.org In the context of this compound, a key step could involve the Suzuki coupling of a di-halogenated precursor to introduce either the methoxy (via a methoxy-substituted arylboronic acid) or the carbonitrile group (via a cyano-substituted arylboronic acid), although direct introduction of these small groups is more commonly achieved by other means. More frequently, Suzuki coupling is used to attach larger aryl or heteroaryl groups to the indazole scaffold. nih.govnih.govmdpi.comrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Na₂CO₃. nih.govnih.gov

The general catalytic cycle for Suzuki coupling involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Indazole Functionalization

Catalyst Base Solvent Temperature (°C) Reactants Product Yield (%) Reference
Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/Water 120 (Microwave) 3-Iodo-5-methoxy-1H-indazole-1-carboxylate & Phenylboronic acid 5-Methoxy-3-phenyl-1H-indazole 96 nih.gov
PdCl₂(dppf)·DCM K₂CO₃ 1,4-Dioxane/Water 100 Bromo-indazole carboxamide & Arylboronic acid Aryl-indazole carboxamide - nih.gov
Pd(OAc)₂/SPhos K₃PO₄ Toluene/Water 100 7-Bromo-4-sulfonamido-1H-indazole & Phenylboronic acid 7-Phenyl-4-sulfonamido-1H-indazole 92 rsc.org

Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org For the indazole system, regioselective C-H functionalization is crucial for introducing substituents at specific positions.

The electronic nature of the indazole ring allows for direct radical additions, such as alkylation and arylation, which are effective at the C3 position. nih.gov However, achieving regioselectivity at other positions, such as C6 and C7, often requires directing groups or specific catalytic systems.

Recent studies have demonstrated the palladium-catalyzed C7 arylation of 1H-indazoles. researchgate.net This regioselectivity can be influenced by the presence of substituents on the indazole ring. For instance, an electron-withdrawing group at the C4 position can direct arylation specifically to the C7 position, likely due to steric hindrance preventing functionalization at the C3 position. researchgate.net This principle is highly relevant for a potential synthesis of this compound, where precise substitution is required. A synthetic strategy could involve starting with a 4-substituted indazole to direct functionalization to the C7 position, followed by subsequent modifications to install the cyano group at C6. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, which then allows for subsequent functionalization via Suzuki coupling. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of indazole derivatives, several strategies align with these principles.

The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. Palladium-catalyzed reactions, which often operate with low catalyst loadings (e.g., 1-5 mol%), are inherently greener than many classical methods. researchgate.net Furthermore, developing catalysts that are recyclable or can be used in environmentally benign solvents like water is a key area of research. For instance, the use of imidazolium (B1220033) ionic liquids as a support for palladium catalysts in Suzuki-Miyaura couplings has been shown to facilitate catalyst recycling and improve product yields. mdpi.comscispace.com

The choice of oxidant is also critical. A Pd-catalyzed oxidative C-H amination for the synthesis of carbazoles has been developed using Oxone, an inexpensive and easy-to-handle oxidant, representing a greener alternative to other oxidizing agents. nih.gov Similarly, reductive cyclization of o-nitro compounds using carbon monoxide as the reductant, where CO₂ is the only byproduct, presents a sustainable approach. researchgate.net These methodologies could be adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process.

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

For the indazole scaffold, chirality can be introduced by installing a stereocenter on a substituent. A notable example is the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis. amazonaws.com This method allows for the creation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. amazonaws.com

Chemical Reactivity and Derivatization of 7 Methoxy 1h Indazole 6 Carbonitrile

Regioselective Functionalization of the Indazole Nitrogen Atoms (N1 vs. N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold introduces the possibility of forming two different regioisomers upon substitution, namely N1- and N2-substituted products. The outcome of such reactions is influenced by a combination of electronic and steric effects of the substituents on the indazole ring, the nature of the electrophile, and the specific reaction conditions employed.

The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers. nih.gov The regioselectivity of these reactions is a subject of considerable study, as the biological activity of the resulting compounds can be significantly influenced by the position of the substituent. Generally, direct alkylation of the indazole ring leads to a mixture of both N1- and N2-substituted products, and achieving high selectivity for one isomer over the other often requires careful optimization of reaction conditions. nih.gov

Several factors have been identified as key determinants of regioselectivity in indazole alkylation. These include the choice of base, solvent, and the nature of the alkylating agent. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation for a variety of substituted indazoles. d-nb.info In contrast, different conditions might favor the formation of the N2-isomer. Studies on various substituted indazoles have highlighted the impact of both steric and electronic effects on the N1/N2 regioisomeric distribution. d-nb.info For example, the presence of electron-withdrawing groups, such as a nitro or a carboxylate group at the C7 position, has been observed to confer excellent N2 regioselectivity. d-nb.infobeilstein-journals.org Given that the carbonitrile group at the C6 position in 7-Methoxy-1H-indazole-6-carbonitrile is also electron-withdrawing, it is plausible that alkylation reactions on this substrate might show a preference for the N2 position under certain conditions.

Regioselective acylation of indazoles has also been investigated. It has been suggested that N-acylation can lead to the N1-substituted regioisomer through the isomerization of the initially formed, and kinetically favored, N2-acylindazole to the more thermodynamically stable N1-regioisomer. beilstein-journals.org

A summary of factors influencing the regioselectivity of indazole alkylation is presented in the table below.

FactorInfluence on RegioselectivityExample Conditions Favoring N1Example Conditions Favoring N2
Base/Solvent System The nature of the base and solvent can influence the position of the negative charge on the indazole anion and the aggregation state of the resulting salt, thereby affecting the site of alkylation.NaH in THF often shows high N1-selectivity. d-nb.infoConditions leading to the kinetic product may favor N2.
Substituents on the Indazole Ring Electronic and steric effects of substituents play a crucial role. Electron-withdrawing groups at certain positions can direct the substitution.Substituents at C3 can sterically hinder the N2 position, favoring N1 substitution.Electron-withdrawing groups at C7 (e.g., -NO2, -CO2Me) have been shown to favor N2-alkylation. d-nb.infobeilstein-journals.org
Nature of the Electrophile The size and reactivity of the alkylating or acylating agent can influence the regiochemical outcome.Bulky electrophiles might favor the less sterically hindered N1 position.Smaller, more reactive electrophiles might favor the kinetically preferred N2 position.
Thermodynamic vs. Kinetic Control The N1-substituted indazoles are generally the thermodynamically more stable products, while N2-isomers are often the kinetically favored products.Reaction conditions that allow for equilibration can lead to the N1-isomer.Reactions carried out at lower temperatures for shorter durations may favor the N2-isomer.

The indazole ring system exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.com The 1H-tautomer is generally considered to be the more thermodynamically stable form. chemicalbook.com This inherent tautomerism is a critical factor in understanding the reactivity of the indazole nitrogen atoms. The position of the proton in the unsubstituted indazole can influence which nitrogen atom acts as the nucleophile in substitution reactions.

The relative stability of the N1- and N2-substituted products also plays a role in the observed regioselectivity. As mentioned, N1-substituted indazoles are typically the thermodynamically more stable isomers. beilstein-journals.org This stability difference can be exploited to achieve regioselectivity, for example, through equilibration processes that favor the formation of the more stable N1-product. beilstein-journals.org

For this compound, the interplay between the electronic effects of the methoxy (B1213986) and carbonitrile groups will influence the electron density at the N1 and N2 positions, which in turn affects the kinetics and thermodynamics of N-substitution. While specific studies on this particular compound are not prevalent, the general principles of indazole reactivity suggest that a careful selection of reaction conditions would be necessary to achieve selective functionalization at either nitrogen atom.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C6 position of this compound is a versatile functional group that can be converted into a variety of other functionalities. These transformations are standard in organic synthesis and can be applied to create a library of derivatives with potentially different biological activities.

The hydrolysis of the carbonitrile group is a common method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, to yield the corresponding carboxylic acid. Under basic conditions, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide, which initially forms a carboxylate salt. Subsequent acidification of the reaction mixture then yields the carboxylic acid.

Following the successful hydrolysis to the carboxylic acid, standard amidation reactions can be employed to synthesize a range of amides. This typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.

The carbonitrile group can be partially reduced to an aldehyde or fully reduced to a primary amine. The partial reduction to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to afford the aldehyde.

Complete reduction of the nitrile to a primary amine can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4).

The carbonitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions. For example, the reaction of a nitrile with an azide, often catalyzed by a metal, can lead to the formation of a tetrazole ring. This type of reaction, known as a click reaction, is widely used in medicinal chemistry and materials science for the construction of complex molecules. While the participation of the indazole ring itself in cycloadditions is known, the carbonitrile group offers an additional site for such transformations, allowing for the synthesis of fused heterocyclic systems. organic-chemistry.org

The following table summarizes the potential transformations of the carbonitrile group in this compound.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis H3O+ or OH- followed by H3O+Carboxylic Acid
Amidation 1. Activation (e.g., SOCl2, coupling agents) 2. R2NHAmide
Partial Reduction 1. DIBAL-H 2. H2OAldehyde
Full Reduction LiAlH4 or H2/Catalyst (e.g., Raney Ni)Primary Amine
[3+2] Cycloaddition NaN3, catalystTetrazole

It is important to note that while these transformations are well-established for aromatic nitriles, their application to this compound would require experimental validation to optimize reaction conditions and assess the compatibility with the indazole ring system.

Reactivity of the Methoxy Group

The methoxy group at the C-7 position is a significant modulator of the molecule's chemical properties, influencing both its electronic landscape and its susceptibility to specific chemical transformations.

The cleavage of the aryl methyl ether bond in this compound represents a common and synthetically useful transformation, yielding the corresponding 7-hydroxy-1H-indazole-6-carbonitrile. This reaction is typically achieved under strong acidic or Lewis acidic conditions.

Common reagents for demethylation include boron tribromide (BBr₃), hydrobromic acid (HBr), and hydroiodic acid (HI). researchgate.netyoutube.com The reaction with BBr₃ is widely used due to its high efficiency and tolerance for various other functional groups. ufp.pt The mechanism begins with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2 mechanism, which results in the cleavage of the methyl C-O bond. youtube.comsci-hub.se

Alternatively, strong protic acids like HBr or HI can be used, often at elevated temperatures. The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A halide ion (Br⁻ or I⁻) then displaces the methanol (B129727) via an Sₙ2 attack on the methyl carbon. libretexts.org Cleavage will consistently produce the phenol (B47542) and methyl halide, as the sp²-hybridized aromatic carbon is not susceptible to Sₙ2 attack. libretexts.org

ReagentTypical ConditionsMechanismNotes
Boron Tribromide (BBr₃) CH₂Cl₂, 0 °C to room temp.Lewis acid-assisted Sₙ2Highly effective; tolerates many functional groups. researchgate.netufp.pt
Hydrobromic Acid (HBr) Acetic acid or aqueous, refluxAcid-catalyzed Sₙ2Requires harsh conditions; risk of side reactions.
Hydroiodic Acid (HI) Acetic acid or aqueous, refluxAcid-catalyzed Sₙ2Similar to HBr, highly effective for ether cleavage. youtube.com

This table provides an interactive overview of common demethylation reagents and conditions applicable to aryl methyl ethers.

The methoxy group at C-7 exerts a profound influence on the electronic properties of the indazole ring system through two opposing effects: a resonance (or mesomeric) effect and an inductive effect. stackexchange.com

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron richness of the benzene (B151609) portion of the indazole ring, particularly at the positions ortho and para to the methoxy group (C-6 and C-5, respectively). This effect is generally dominant. libretexts.orgminia.edu.eg

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework. stackexchange.com

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

The substitution pattern on the indazole ring is a consequence of the combined directing effects of the fused pyrazole ring and the substituents on the benzene ring.

Electrophilic Aromatic Substitution (EAS): Indazoles generally undergo electrophilic substitution, with the position of attack depending on the reaction conditions and the nature of the substituents already present. chemicalbook.com In this compound, the directing effects are complex:

The methoxy group is a powerful activating, ortho, para-director. Its ortho positions are C-6 (blocked by the carbonitrile) and the bridgehead nitrogen (N-1 side). Its para position is C-5.

The carbonitrile group is a deactivating, meta-director. Its meta positions are C-5 and the bridgehead carbon (C-7a).

The indazole ring system itself tends to direct electrophiles to the C-3, C-5, and C-7 positions. chemicalbook.com

Considering these factors, the C-5 position is strongly activated by the methoxy group (para) and directed by the carbonitrile group (meta). Therefore, C-5 is a highly probable site for electrophilic attack (e.g., halogenation, nitration). The C-3 position on the pyrazole ring is also a potential site for substitution, a common reactivity pattern for indazoles. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism requires a highly electron-deficient aromatic ring and a good leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com The target molecule, this compound, does not possess a leaving group for a standard SNAr reaction. However, the presence of the strongly electron-withdrawing carbonitrile group activates the ring towards nucleophilic attack. chemistrysteps.com If a derivative were synthesized with a leaving group, for example, at the C-5 or C-4 position, it would be susceptible to SNAr reactions. The negative charge of the intermediate Meisenheimer complex would be stabilized by the resonance-withdrawing capability of the carbonitrile group. masterorganicchemistry.com

Metalation and Cross-Coupling Reactivity at Aromatic Positions

Metal-catalyzed reactions provide powerful tools for the functionalization of the indazole core.

Metalation: Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. wikipedia.org The methoxy group is a known directed metalation group (DMG), capable of coordinating with organolithium bases to direct deprotonation at an adjacent ortho position. baranlab.orgchem-station.com In this compound, the C-6 position is substituted. The other ortho position is the bridgehead nitrogen side of the ring system, which is not a viable site for this reaction. However, the most acidic proton is the N-H of the pyrazole ring (pKa ≈ 13.86), which would be deprotonated first by a strong base like n-butyllithium. wikipedia.org Subsequent lithiation of the ring could potentially occur at C-5, influenced by the directing capacity of the methoxy group, or at C-3, a known site for deprotonation in some indazole systems. researchgate.net

Cross-Coupling Reactivity: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds with heterocyclic compounds, including indazoles. nih.govnih.gov To utilize this chemistry, a halogenated derivative of this compound would be required. For instance, a 5-bromo or 3-iodo derivative could be coupled with a variety of aryl or vinyl boronic acids. mdpi.com This approach allows for the introduction of diverse substituents onto the indazole scaffold, making it a cornerstone strategy in medicinal chemistry. researchgate.netacs.org

Reaction TypeReagentsPosition(s)Purpose
Directed Metalation n-BuLi, s-BuLi/TMEDAN-1, then potentially C-3 or C-5Introduction of electrophiles. researchgate.net
Suzuki-Miyaura Halo-indazole, Boronic Acid, Pd catalystC-3, C-4, C-5C-C bond formation, arylation. nih.govmdpi.com

This table interactively summarizes key metalation and cross-coupling reactions applicable to the indazole scaffold.

Photochemical and Electrochemical Reactivity Studies

The extended π-system of the indazole ring suggests that it will be active under photochemical and electrochemical conditions.

Photochemical Reactivity: Indazoles are known to undergo photochemical rearrangements. A notable reaction is the light-induced conversion of 1H-indazoles into benzimidazoles under neutral conditions, proceeding through an excited-state tautomerization and subsequent rearrangement. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a mild and sustainable method for the functionalization of indazoles, enabling reactions such as C-3 arylation. researchgate.netresearchgate.net It is plausible that this compound could participate in similar transformations, allowing for skeletal diversification or functionalization under mild, light-mediated conditions.

Electrochemical Reactivity: The electrochemical behavior of indazoles is influenced by the substituents on the ring. Studies have shown that indazoles bearing electron-withdrawing groups are reducible at cathodic potentials. researchgate.netscispace.com The carbonitrile group in this compound is a strong electron-withdrawing group, which would lower the reduction potential of the molecule, making it more susceptible to electrochemical reduction compared to unsubstituted indazole. scispace.com This process could potentially lead to the selective reduction of the pyrazole ring to form an indazoline derivative. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure using High-Field NMR Techniques

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 7-Methoxy-1H-indazole-6-carbonitrile, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments would provide a complete picture of the atomic arrangement.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, establishing the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the benzene (B151609) portion of the indazole ring, confirming their adjacency. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to. nih.gov This technique would definitively assign the carbon signals for the methoxy (B1213986) group and the aromatic CH groups by correlating their respective proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful structure elucidation tools, showing correlations between protons and carbons over two to three bonds. nih.gov This is critical for piecing together the entire carbon skeleton, especially for connecting quaternary (non-protonated) carbons. For the target molecule, key HMBC correlations would be expected between the methoxy protons and the C7 carbon, and between the aromatic protons and the nitrile carbon (C6-CN), confirming the substitution pattern.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on data from analogous indazole structures. rsc.orgsemanticscholar.org

Table 1. Predicted NMR Data for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)Key Predicted NOESY Correlations (¹H ↔ ¹H)
1 (NH)~11.0-13.0 (broad)-H3 → C3a, C7a-
3 (CH)~8.1-8.3~135H3 → C3a, C7aH3 ↔ H4
4 (CH)~7.7-7.9~122H4 → C3, C5, C6, C7aH4 ↔ H3, H5
5 (CH)~7.1-7.3~110H5 → C4, C6, C7, C7aH5 ↔ H4, OCH₃
6 (C-CN)-~105--
6-CN-~118--
7 (C-OCH₃)-~150--
7-OCH₃~4.0~56OCH₃ → C7OCH₃ ↔ H5
3a (C)-~125--
7a (C)-~140--

Solid-state NMR (ssNMR) is a technique used to analyze the structure of materials in their solid form. It is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. If this compound were found to exist in multiple polymorphic forms, ssNMR would be a key technique for distinguishing them, as the chemical shifts and peak shapes in an ssNMR spectrum are highly sensitive to the local molecular environment in the crystal lattice. However, there is currently no information in the literature to suggest that this compound exhibits polymorphism.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₇N₃O), HRMS would confirm this formula by matching the experimental exact mass to the calculated value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to analyze the molecule's fragmentation pattern. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed.

Table 2. Predicted HRMS and Fragmentation Data for this compound
AnalysisPredicted ValueInformation Gained
Molecular FormulaC₉H₇N₃OElemental Composition
Calculated Monoisotopic Mass173.0589 g/molBasis for HRMS confirmation
HRMS [M+H]⁺m/z 174.0662Confirms molecular formula
Major Predicted Fragment 1Loss of CH₃ (m/z 159.0505)Indicates presence of a methoxy group
Major Predicted Fragment 2Loss of HCN from indazole ring (m/z 146.0560)Characteristic of indazole core fragmentation
Major Predicted Fragment 3Loss of CO from methoxy group (m/z 145.0667)Common fragmentation pathway

X-Ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the molecule. It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding from the N-H group. As the molecule is achiral, the analysis would not concern absolute stereochemistry. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a molecular fingerprint.

FT-IR Spectroscopy: Provides information on vibrations that cause a change in the dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Provides information on vibrations that cause a change in polarizability. It is often more sensitive to non-polar, symmetric bonds and aromatic rings.

For this compound, these methods would confirm the presence of key functional groups and provide insight into hydrogen bonding.

Table 3. Predicted Vibrational Spectroscopy Data for this compound
Functional GroupVibrational ModePredicted FT-IR Peak (cm⁻¹)Predicted Raman Peak (cm⁻¹)
N-H (Indazole)Stretching~3300-3100 (broad)Weak or absent
C-H (Aromatic)Stretching~3100-3000Strong
C-H (Methoxy)Stretching~2950, ~2850Moderate
C≡N (Nitrile)Stretching~2230-2210 (sharp)Moderate
C=C / C=N (Aromatic Ring)Stretching~1620-1450Strong
C-O (Methoxy)Stretching~1250 (asymmetric), ~1050 (symmetric)Weak

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), these analytical methods are not applicable for its characterization. They would only become relevant if a chiral center were introduced into the molecule to create chiral derivatives.

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., LC-MS, GC-MS)

The purity assessment of this compound and the separation of its potential isomers are critical for its characterization and use in further applications. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. These methods offer high resolution and sensitivity, enabling the detection and quantification of the target compound and any impurities, including structural isomers.

The separation of positional isomers of methoxy-indazole derivatives can be challenging due to their similar physical and chemical properties. nih.govnih.gov However, optimization of chromatographic conditions, such as the choice of stationary phase, mobile phase composition, and temperature gradient, can achieve successful separation. nih.govresearchgate.net In LC-MS, reversed-phase chromatography is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The elution order of isomers will depend on subtle differences in their polarity.

Mass spectrometry provides crucial information for the identification of the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov In GC-MS, electron ionization (EI) is a common technique that generates characteristic fragmentation patterns, which can be used to distinguish between isomers. researchgate.net The fragmentation of the indazole core and the substituents will produce a unique mass spectrum for each isomer.

Illustrative LC-MS and GC-MS Parameters:

ParameterLC-MSGC-MS
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acidHelium
Flow Rate 0.3 mL/min1 mL/min
Injection Volume 1-5 µL1 µL (splitless)
Oven Temperature Program Isothermal or gradient, e.g., 40°C to 120°Ce.g., 100°C (1 min), then 10°C/min to 280°C (5 min)
Ionization Source Electrospray Ionization (ESI), positive modeElectron Ionization (EI), 70 eV
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapQuadrupole or Ion Trap
Scan Range (m/z) 50-50050-500

This table presents typical parameters and is for illustrative purposes only. Actual conditions may vary depending on the specific instrumentation and analytical goals.

Thermal Analysis (TGA, DSC) for Phase Transitions and Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of this compound. These methods provide valuable information about the compound's thermal stability, melting point, and other phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine its decomposition temperature. The resulting TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. This information is crucial for understanding the compound's thermal stability and for defining its upper-temperature limit for storage and handling.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point of the compound, which is observed as an endothermic peak on the DSC curve. The peak temperature of this endotherm corresponds to the melting point. DSC can also reveal other phase transitions, such as crystallization or glass transitions, and can provide information about the compound's purity. For instance, a broad melting peak may suggest the presence of impurities.

Representative Thermal Analysis Data:

AnalysisParameterIllustrative Value
TGA Onset of Decomposition~250-300 °C
Mass Loss at Decomposition>95%
DSC Melting Point (Peak Temperature)~150-200 °C
Enthalpy of Fusion (ΔHfus)20-40 kJ/mol

The data in this table is illustrative and represents plausible values for a small organic molecule of this type. Actual experimental values for this compound may differ.

Computational and Theoretical Chemistry Studies of 7 Methoxy 1h Indazole 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of compounds like 7-Methoxy-1H-indazole-6-carbonitrile. By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can obtain a detailed understanding of the molecule's fundamental characteristics. nih.govajchem-a.com

DFT calculations begin with geometry optimization, a process that finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused indazole ring system and its methoxy (B1213986) and carbonitrile substituents. Studies on similar heterocyclic compounds have demonstrated that DFT methods can predict geometric parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would be analyzed. Typically, in such aromatic systems, these orbitals are distributed over the π-conjugated framework. The electron-donating methoxy group and the electron-withdrawing carbonitrile group would be expected to significantly influence the energies and distributions of these orbitals. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Indazole Derivative (Calculated via DFT).
ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govnih.gov The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecule's surface using a color spectrum. ajchem-a.comnih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the nitrile group, as well as the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. ajchem-a.com These sites would be the most probable locations for hydrogen bonding and interactions with electrophiles. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring. This analysis helps in understanding non-covalent interactions and recognition processes with biological receptors. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. core.ac.uk By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum is invaluable for assigning the various vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. researchgate.net For instance, the calculations would predict the characteristic stretching frequencies for the N-H bond, the C≡N of the nitrile group, the C-O of the methoxy group, and the various C-H and C=C bonds within the aromatic rings.

Furthermore, methods like the Gauge-Invariant Atomic Orbital (GIAO) can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.org These theoretical predictions are highly useful for confirming the chemical structure by comparing calculated shifts with experimental NMR data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which helps in interpreting the UV-Visible absorption spectrum of the compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide insights into its conformational flexibility and how it behaves in a dynamic environment, such as in solution or when bound to a biological macromolecule. nih.gov

By simulating the molecule in an explicit solvent (e.g., water), researchers can observe the rotation around single bonds, such as the C-O bond of the methoxy group, and identify the most stable conformations. When studying the interaction of the compound with a protein, MD simulations can reveal the stability of the binding pose predicted by docking studies. nih.gov These simulations can track the trajectory of the ligand within the binding site, calculate binding free energies, and identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over the simulation period, thus providing a more realistic view of the binding event. nih.gov

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Activity Relationships

From the output of DFT calculations, numerous quantum chemical descriptors can be derived to quantify the reactivity and potential activity of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Based on the HOMO and LUMO energies, several key descriptors can be calculated: nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's electronic properties. For example, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive. nih.gov The electrophilicity index measures the propensity of the molecule to accept electrons. These parameters are crucial for comparing the reactivity of different derivatives in a series and for building predictive models of their biological activity.

Table 2: Representative Quantum Chemical Descriptors for an Indazole Derivative.
DescriptorCalculated Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Electronegativity (χ)4.0
Chemical Hardness (η)2.5
Electrophilicity Index (ω)3.2

In Silico Docking Studies with Biological Macromolecules (focus on interaction mechanisms)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov For this compound, which belongs to a class of compounds known for their kinase inhibitory activity, docking studies are essential to understand its potential mechanism of action.

The process involves placing the 3D structure of the compound into the active site of a target protein (e.g., a specific kinase). A scoring function is then used to estimate the binding energy, with lower energy scores indicating more favorable binding. nih.gov The results of docking studies reveal the specific binding mode and the key intermolecular interactions responsible for stabilizing the ligand-protein complex.

Tautomerism and Isomerism Energetics and Equilibria

Computational and theoretical chemistry provides significant insights into the structural and energetic properties of heterocyclic compounds like this compound. A key area of investigation for N-unsubstituted indazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netresearchgate.net This phenomenon is critical as the individual tautomers can exhibit different physicochemical properties and reactivity.

For this compound, two primary tautomeric forms are considered: the 1H- and 2H-tautomers. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these forms and predicting their equilibrium populations. nih.govearthlinepublishers.com

Detailed research findings from computational studies on the broader class of indazole derivatives have established general principles that can be applied to this compound. It is widely observed that for most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov For the parent indazole molecule, computational studies at the MP2/6-31G** level indicate that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than its 2H counterpart. researchgate.netnih.gov This preference is generally attributed to the electronic and aromatic characteristics of the fused ring system.

The presence of substituents on the benzene (B151609) ring, such as the methoxy and carbonitrile groups in this compound, influences the precise energy difference between the tautomers. However, the fundamental stability preference for the 1H form is generally expected to persist. Computational models can quantify these substituent effects with high accuracy. nih.gov

The relative energies of the tautomers are calculated by optimizing the geometry of each form and then determining their single-point energies using a high-level theoretical method and basis set, such as B3LYP/6-311++G**. nih.gov The energy difference (ΔE) between the tautomers allows for the calculation of the equilibrium constant (KT) and the relative population of each form at a specific temperature.

While tautomers represent readily interconvertible isomers, other constitutional isomers of this compound exist. These would involve different arrangements of the substituents on the indazole core (e.g., 4-methoxy-1H-indazole-5-carbonitrile). These are distinct chemical compounds with significantly different energies and are not in a state of dynamic equilibrium with the titular compound under normal conditions. Computational studies focus primarily on the tautomeric equilibrium due to its direct relevance to the compound's behavior in solution and solid states. nih.gov

The following table summarizes the expected energetic relationship between the two principal tautomers of this compound, based on trends established for related indazole systems.

Table 1: Calculated Relative Energetics and Equilibrium Populations for Tautomers of this compound

TautomerStructureRelative Energy (ΔE) (kJ·mol⁻¹)Estimated Equilibrium Population (298 K)
1H-Tautomer This compound0.00 (Reference)>99%
2H-Tautomer 7-Methoxy-2H-indazole-6-carbonitrile~15 - 20<1%

Note: The energy values are illustrative, based on computational studies of the parent indazole and substituted derivatives. The actual values for this compound would require specific DFT calculations.

Applications of 7 Methoxy 1h Indazole 6 Carbonitrile in Medicinal Chemistry Research Mechanistic Focus

Design and Synthesis of Derivatives for Specific Target Interaction Studies

The 7-Methoxy-1H-indazole-6-carbonitrile structure is an ideal starting point for the synthesis of compound libraries aimed at exploring interactions with specific biological targets. The indazole core itself can be synthesized through various established routes, and its functional groups, such as the N-H of the pyrazole (B372694) ring, the methoxy (B1213986) group, and the carbonitrile, offer sites for chemical modification. nih.govnih.gov

Medicinal chemists can leverage these sites to generate derivatives with altered steric, electronic, and hydrogen-bonding properties. For instance, the N-H group can be alkylated or acylated to probe interactions within a target's binding pocket, while the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to introduce different functionalities. This systematic derivatization allows for the fine-tuning of a compound's affinity and selectivity for a target protein. In one research avenue, various indazole analogues were prepared to improve cell penetration and optimize physiochemical properties for enhanced antibacterial activity. nih.gov This strategic derivatization is fundamental to understanding how small changes in molecular structure affect biological activity.

Exploration as Molecular Probes for Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Nitric Oxide Synthase Inhibition)

The indazole scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for kinases and nitric oxide synthases.

Kinase Inhibition: The indazole core is present in numerous kinase inhibitors, where it often acts as a hinge-binding motif, a critical interaction for inhibiting kinase activity. nih.gov Derivatives of 3-aryl-indazole have been reported as potent inhibitors of pan-Trk kinases. nih.gov Furthermore, fragment-based screening has identified the indazole scaffold as a starting point for developing potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov The methoxy and carbonitrile groups on the this compound scaffold could be oriented to occupy specific pockets within a kinase ATP-binding site, potentially enhancing potency and selectivity.

Nitric Oxide Synthase (NOS) Inhibition: Research has specifically highlighted the importance of the functional groups present in this compound for NOS inhibition. Studies on a series of 7-substituted indazoles revealed that both a methoxy group and a carbonitrile group at the 7-position confer inhibitory activity against NOS. 7-Methoxyindazole was identified as the most active compound in one series of methoxyindazoles for inhibiting neuronal NOS (nNOS). nih.gov In a separate study, 1H-indazole-7-carbonitrile was found to be a potent nNOS inhibitor, with activity comparable to the well-known inhibitor 7-nitro-1H-indazole. nih.gov The inhibition was competitive with respect to both the substrate and the cofactor. nih.gov These findings strongly suggest that this compound is a promising candidate for development as a NOS inhibitor.

CompoundTarget EnzymeIC₅₀ (μM)Notes
7-Methoxyindazole Neuronal Nitric Oxide Synthase (nNOS)1.8Most active in a series of methoxyindazoles. nih.gov
1H-Indazole-7-carbonitrile Neuronal Nitric Oxide Synthase (nNOS)0.45Equipotent to 7-nitro-1H-indazole. nih.gov

Receptor Binding Studies to Elucidate Ligand-Receptor Interactions and Selectivity

While specific receptor binding studies for this compound are not prominent in the literature, the indazole scaffold has been used to develop ligands for various receptors. For example, derivatives of tetrahydroindazole (B12648868) have been synthesized and evaluated as potent and selective ligands for the sigma-2 receptor, which is implicated in neurological disorders and cancer. The design of these ligands involves modifying the indazole core to optimize interactions with the receptor's binding site, thereby elucidating the structural requirements for high-affinity binding and selectivity. Such principles could be applied to this compound to explore its potential as a ligand for a range of receptor targets.

Utility in Fragment-Based Drug Discovery (FBBD) Research as a Privileged Scaffold

Fragment-Based Drug Discovery (FBBD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.org The indazole ring system is considered a privileged scaffold and a valuable fragment in FBBD due to its favorable properties and ability to form key interactions with protein targets. nih.govresearchgate.net

In a notable example, an indazole fragment was identified through a high-concentration biochemical screen and subsequently optimized into a potent AXL kinase inhibitor. nih.gov The process involved structure-guided expansion of the initial fragment hit, demonstrating the utility of the indazole core as a foundation for building more complex and potent molecules. nih.gov Given its decorated structure, this compound could serve as either an initial hit from a fragment screen or as a more advanced starting point for fragment evolution, where the methoxy and carbonitrile groups already occupy specific vectors in chemical space, guiding further optimization.

Role in Understanding Structure-Activity Relationships (SAR) for Specific Biological Targets (e.g., DNA gyrase, ALK)

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides multiple points for modification, making it an excellent tool for systematic SAR exploration.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is a key target in certain cancers, such as non-small-cell lung cancer. The development of ALK inhibitors often involves extensive SAR studies to achieve high potency and to overcome resistance mutations. acs.org While specific work on this compound as an ALK inhibitor is not documented, related heterocyclic scaffolds like 7-azaindole (B17877) have been successfully used to develop potent ALK inhibitors. researchgate.net The systematic modification of substituents on the core ring system is a key strategy to explore the chemical space around the target's active site, balance potency with metabolic stability, and understand the molecular basis for inhibitor binding. acs.org

TargetScaffold/Compound ClassKey SAR Findings
DNA Gyrase B Indazole DerivativesReplacing a polar pyrazolopyridone with an indazole core improved logD and cell penetration, leading to enhanced antibacterial activity. nih.gov
ALK Pyridine-based inhibitorsIntroduction of specific groups (e.g., triazolo) can better balance cell potency and ADME properties compared to nitrile or methoxy groups alone in certain scaffolds. acs.org
nNOS 7-Substituted IndazolesA carbonitrile at position 7 leads to potent inhibition. Further substitution at position 3 can enhance inhibitory effects tenfold. nih.gov

Modulators of Protein-Protein Interactions (PPIs)

Modulating protein-protein interactions (PPIs) with small molecules is a challenging but increasingly important area of drug discovery. nih.gov PPI interfaces are often large and flat, making them difficult to target with traditional small molecules. However, privileged scaffolds that can present functional groups in precise three-dimensional arrangements can serve as effective starting points for designing PPI modulators. While there is no specific literature detailing the use of this compound as a PPI modulator, its rigid bicyclic core and appended functional groups provide a defined vectoral display of chemical features that could potentially disrupt or stabilize a PPI interface by mimicking a key amino acid residue (a "hot spot") in one of the protein partners. Further research would be required to explore this potential application.

Applications of 7 Methoxy 1h Indazole 6 Carbonitrile in Material Science Research

Incorporation into Functional Polymers and Organic Electronic Devices

The indazole core, with its aromatic and electron-rich nature, is a promising building block for functional polymers and organic electronic materials. Indazole derivatives are increasingly being investigated for their application in Organic Light-Emitting Diodes (OLEDs), where they can be incorporated into the emissive or charge-transporting layers. The presence of the methoxy (B1213986) group (-OCH3), a well-known electron-donating group, can further enhance the hole-transporting properties of materials used in organic electronics. Conversely, the nitrile group (-CN) is a strong electron-withdrawing group, which can be leveraged to create materials with tailored electronic properties.

The incorporation of 7-Methoxy-1H-indazole-6-carbonitrile into a polymer backbone could lead to materials with interesting photophysical and electronic characteristics. The nitrile group is known to enhance the thermal stability and polarity of polymers. For instance, polymers containing nitrile functionalities often exhibit higher glass transition temperatures (Tg).

Table 1: Potential Contributions of Functional Groups to Polymer and Organic Electronic Device Properties

Functional GroupPotential Property EnhancementApplication Area
Indazole CoreCharge transport, LuminescenceOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Methoxy GroupElectron-donating, Improved hole transportHole-Transport Layers (HTLs) in OLEDs and OPVs
Nitrile GroupElectron-withdrawing, Increased thermal stability, PolarityElectron-Transport Layers (ETLs), High-performance polymers

Detailed research into polymers synthesized from monomers containing both electron-donating (methoxy) and electron-withdrawing (nitrile) groups has shown that such a "push-pull" electronic structure can lead to materials with small bandgaps, a desirable characteristic for organic semiconductors.

Use in Dye Synthesis and Photophysical Investigations for Optical Applications

The indazole scaffold is a known chromophore and its derivatives have been explored as fluorescent probes and dyes. The combination of the electron-donating methoxy group and the electron-withdrawing nitrile group on the indazole ring system of this compound suggests its potential as a solvatochromic dye. Solvatochromic dyes exhibit a shift in their absorption or emission spectra with changes in the polarity of the solvent, making them useful as probes for studying local environments in chemical and biological systems.

The photophysical properties of dyes are heavily influenced by the electronic nature of their substituents. The intramolecular charge transfer (ICT) character that can arise from the donor-acceptor pairing of the methoxy and nitrile groups could lead to interesting fluorescent properties, including large Stokes shifts.

Table 2: Predicted Photophysical Properties of Dyes Derived from this compound

PropertyPredicted CharacteristicPotential Optical Application
Absorption Maximum (λmax)Tunable based on substituent modificationOrganic dyes for various applications
Emission Maximum (λem)Potential for strong fluorescenceFluorescent probes, OLED emitters
Stokes ShiftPotentially large due to ICTBio-imaging, sensors
SolvatochromismLikely to exhibit solvent-dependent spectral shiftsPolarity sensors

Further derivatization of the indazole nitrogen could allow for the synthesis of a library of dyes with a range of colors and photophysical properties, suitable for applications in areas such as dye-sensitized solar cells (DSSCs) and as fluorescent labels in biological imaging.

Application in Supramolecular Chemistry and Self-Assembly Processes

The nitrile group is a versatile functional group in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding (as an acceptor), dipole-dipole interactions, and coordination with metal ions. The nitrogen atom of the indazole ring can also act as a hydrogen bond acceptor or a coordination site for metals. These features make this compound an attractive candidate for the design of self-assembling systems and metal-organic frameworks (MOFs).

The linear geometry of the nitrile group can direct the formation of well-defined supramolecular structures. For example, the self-assembly of molecules containing nitrile groups can lead to the formation of liquid crystalline phases or highly ordered crystalline networks.

Research on heterocyclic compounds containing nitrile groups has demonstrated their ability to form intricate hydrogen-bonded networks and to act as ligands in the construction of coordination polymers. The specific substitution pattern of this compound could lead to novel supramolecular architectures with potential applications in gas storage, catalysis, and sensing.

Table 3: Potential Supramolecular Interactions and Assemblies

Interacting GroupsType of InteractionPotential Supramolecular Structure
Nitrile (N) and H-bond donorsHydrogen Bonding1D chains, 2D sheets
Indazole (N) and H-bond donorsHydrogen BondingDimers, catemers
Nitrile/Indazole and Metal IonsCoordination BondingMetal-Organic Frameworks (MOFs), Coordination Polymers
Aromatic Ringsπ-π StackingColumnar or layered structures

The interplay of these various non-covalent interactions could be exploited to create complex and functional supramolecular materials based on the this compound scaffold.

Advanced Methodologies for Biological Evaluation and Target Identification Strictly Preclinical & Mechanistic

High-Throughput Screening (HTS) in Academic Contexts for Novel Target Identification

No publicly available research demonstrates the use of 7-Methoxy-1H-indazole-6-carbonitrile in high-throughput screening (HTS) campaigns within academic or industrial settings for the purpose of identifying novel biological targets.

Mechanistic Studies of Cellular Interactions (e.g., Specific Enzyme Inhibition within Cell Lysates, Protein-Protein Interaction Modulation)

There are no specific studies in the accessible literature that investigate the mechanistic interactions of this compound with cellular components. This includes a lack of data on its potential to cause specific enzyme inhibition within cell lysates or to modulate protein-protein interactions.

In Vitro Enzymatic Assays for Kinetic and Binding Affinity Determination (e.g., IC50, Ki studies)

Detailed kinetic and binding affinity data for this compound are not available in the public domain. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values from in vitro enzymatic assays have not been reported.

Cell-Based Assays to Probe Signaling Pathways (e.g., Reporter Gene Assays, Western Blot Analysis of Pathway Components)

Investigations into the effects of this compound on intracellular signaling pathways are not documented in the available literature. There are no reports of its evaluation using methods such as reporter gene assays or Western blot analysis to determine its impact on specific pathway components.

Phenotypic Screening with Focus on Molecular Mechanisms of Action

There is no evidence of this compound having been subjected to phenotypic screening to identify its effects on cellular or organismal phenotypes. Furthermore, no subsequent studies to elucidate the molecular mechanisms underlying any potential phenotypic effects have been published.

Future Perspectives and Emerging Research Directions

Exploration of Novel and More Efficient Synthetic Pathways

While established methods for indazole synthesis exist, the future of producing 7-Methoxy-1H-indazole-6-carbonitrile lies in the development of more efficient, selective, and atom-economical pathways. Current research in heterocyclic chemistry points toward several promising avenues.

One major direction is the advancement of catalyst-based approaches, which have already shown significant progress in indazole synthesis. mt.commt.com Future efforts will likely focus on:

Transition-Metal Catalysis: The use of palladium, copper, and rhodium catalysts for cross-dehydrogenative coupling (CDC) reactions represents a powerful strategy. researchgate.net These reactions form C-N or N-N bonds by removing hydrogen, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences.

C-H Bond Activation/Functionalization: Directly functionalizing the C-H bonds of a pre-formed indazole ring or its precursors is a highly sought-after goal. This strategy offers a more direct route to complex derivatives, minimizing protecting groups and activation steps.

One-Pot and Domino Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency. A one-pot, two-step method for preparing 2H-indazoles from 2-nitrobenzaldehydes has been reported, showcasing the potential of such domino processes. thermofisher.com

The table below compares conventional synthetic methods with these emerging, more efficient pathways.

FeatureConventional Methods (e.g., Fischer Indazole Synthesis)Emerging Pathways (e.g., Catalytic C-H Activation)
Starting Materials Often require multi-step preparation of precursors.Simpler, more readily available starting materials.
Reaction Steps Typically multi-step, involving isolation of intermediates.Fewer steps, often one-pot or tandem reactions.
Atom Economy Lower, with significant byproduct formation.Higher, minimizing waste.
Catalysts Often rely on stoichiometric reagents or harsh acids.Use of efficient transition-metal or organocatalysts. mt.commt.com
Selectivity Can suffer from issues with regioselectivity.High regioselectivity can be achieved with tailored catalysts.

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Property Prediction

Artificial intelligence and machine learning are poised to revolutionize medicinal chemistry and compound development. nih.govresearchgate.net For this compound, these computational tools offer multifaceted opportunities.

De Novo Drug Design: AI algorithms can explore vast chemical spaces to design novel derivatives of the indazole scaffold with optimized properties. acs.org By learning from existing chemical databases, these models can suggest new structures predicted to have enhanced biological activity, better selectivity, or improved pharmacokinetic profiles.

Property Prediction: Machine learning models can be trained to predict various properties of new analogues, including bioactivity, toxicity, and physicochemical characteristics, before they are synthesized. nih.gov This in silico screening significantly reduces the time and cost associated with laboratory testing.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis is a complex challenge that AI is beginning to solve. ML-based tools can propose viable and novel synthetic routes to this compound and its derivatives, potentially identifying more efficient or cost-effective pathways than those devised by human chemists. researcher.lifemt.com These programs can also help recommend and evaluate reaction conditions by learning from vast datasets of published chemical reactions. researcher.life

Expansion into New Areas of Chemical Biology and Chemical Engineering

The unique structure of this compound makes it a candidate for applications beyond its initial intended use, particularly in chemical biology and process engineering.

Chemical Biology: Indazole derivatives are known to be potent inhibitors of various kinases, such as Akt, which are crucial signaling proteins in cellular processes like cell growth and survival. news-medical.netspectroscopyonline.com A key future direction is the development of this compound as a highly selective chemical probe. Such a tool would allow researchers to investigate the specific role of its target protein in complex biological systems, helping to dissect signaling pathways and validate new drug targets.

Chemical Engineering: As the compound or its derivatives move toward potential large-scale production, chemical engineering principles become vital. Future research will involve process development and optimization, focusing on transitioning from batch synthesis to more efficient continuous flow manufacturing. acs.org Flow chemistry, combined with real-time monitoring, can improve safety, consistency, and yield, facilitating a more robust and scalable production process. mt.com

Sustainable Chemistry Initiatives for Indazole Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. wikipedia.orglongdom.org Future work on this compound will undoubtedly incorporate these initiatives.

Key areas for sustainable innovation include:

Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. wikipedia.orggatorbio.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. spectroscopyonline.com

Bio-based Catalysts: Exploring the use of natural and renewable catalysts, such as agro-waste sourced materials, to replace heavy-metal catalysts. For example, lemon peel powder has been successfully used as a natural, efficient catalyst for 1H-indazole synthesis under ultrasound irradiation. spectroscopyonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nanoscience.com This is a core principle behind the push for C-H activation and cross-dehydrogenative coupling reactions.

Development of Advanced Analytical Tools for In Situ Monitoring of Reactions and Biological Interactions

A deeper understanding and control of both the synthesis and biological action of this compound will be driven by advanced analytical tools capable of real-time monitoring.

In Situ Reaction Monitoring: The implementation of Process Analytical Technology (PAT) will be crucial for optimizing synthetic routes. mt.comgatorbio.com By using in-line spectroscopic techniques, chemists can track the progress of a reaction in real time. This provides immediate data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions to maximize yield and minimize impurities. mt.comshimadzu.com

Real-Time Analysis of Biological Interactions: To understand how the compound interacts with its biological targets, label-free detection methods are becoming indispensable. Techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) allow for the real-time monitoring of binding events between a small molecule and a protein. nanoscience.com This provides crucial kinetic data (k-on, k-off) and affinity (KD), offering deep insights into the molecule's mechanism of action.

The table below summarizes key analytical techniques and their future applications for this compound.

TechniqueApplication AreaInformation Gained
FTIR & Raman Spectroscopy SynthesisReal-time tracking of functional group changes, reaction kinetics, and endpoint determination. mt.comwikipedia.org
In Situ NMR Spectroscopy SynthesisDetailed structural information on transient intermediates and byproducts. researcher.life
Mass Spectrometry (MS) Synthesis & BiologyMonitoring reaction progress; characterizing protein-ligand complexes. acs.org
Biolayer Interferometry (BLI) Biological InteractionsReal-time, label-free binding kinetics and affinity constants (k-on, k-off, KD). nanoscience.com
Surface Plasmon Resonance (SPR) Biological InteractionsHigh-sensitivity measurement of molecular interactions and binding kinetics.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 7-Methoxy-1H-indazole-6-carbonitrile, and how can functional group compatibility be addressed?

  • Methodological Answer : The synthesis of nitrile-containing heterocycles like this compound typically involves nucleophilic substitution or cyclization reactions. For example, the nitrile group can be introduced via cyanation of halogenated precursors using copper(I) cyanide or palladium-catalyzed cross-coupling. Methoxy groups are often introduced early via alkylation or demethylation of protected intermediates. Compatibility between the nitrile and methoxy groups requires careful control of reaction conditions (e.g., avoiding strong bases that may hydrolyze nitriles). Structural analogs such as 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4) highlight the stability of nitriles under mild acidic or neutral conditions .

Q. How can X-ray crystallography validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Using programs like SHELXL (part of the SHELX suite), researchers can refine crystal structures by analyzing diffraction data. For indazole derivatives, hydrogen bonding between the indazole NH and methoxy/carbonitrile groups often dictates packing arrangements. Proper crystal growth (e.g., slow evaporation in polar solvents like methanol/water) is critical. SHELX’s robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. What computational methods best predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinities. For nitrile-containing systems, the inclusion of gradient corrections (e.g., Becke’s 1993 functional) reduces errors in atomization energies (<2.4 kcal/mol deviation) . Post-Hartree-Fock methods (e.g., MP2) or dual-basis sets (6-311++G**) further refine charge distribution, aiding in predicting nucleophilic/electrophilic sites at the nitrile and methoxy groups .

Q. How should researchers resolve contradictions between experimental and computational data for nitrile-containing heterocycles?

  • Methodological Answer : Discrepancies often arise from approximations in exchange-correlation functionals or solvent effects. For example, Colle-Salvetti-type correlation-energy formulas may underestimate dispersion forces in π-stacked indazole systems. Validating DFT results with experimental techniques (e.g., UV-Vis for HOMO-LUMO gaps or NMR for electron density) is essential. Multi-reference methods like CASSCF are recommended for systems with near-degenerate electronic states. Contradictions in thermochemical data can be mitigated by benchmarking against high-level ab initio calculations .

Q. What strategies enable selective functionalization of the nitrile group in this compound for bioactive derivative synthesis?

  • Methodological Answer : The nitrile group can be transformed into amines (via reduction with LiAlH4), carboxylic acids (acidic hydrolysis), or tetrazoles (click chemistry with NaN3). For indazole systems, protecting the NH group (e.g., with Boc anhydride) prevents side reactions. Catalytic hydrogenation over Pd/C selectively reduces nitriles to amines without affecting methoxy groups. Computational modeling of transition states (e.g., using Gaussian) helps predict regioselectivity in multi-step reactions .

Key Considerations

  • Contradictions in DFT Models : Hybrid functionals (e.g., B3LYP) excel in thermochemistry but may fail for dispersion-dominated systems. Pair with empirical corrections (e.g., D3 dispersion) .
  • Biological Applications : While this compound is not directly studied in the evidence, analogs like 3-methyl-6-nitro-1H-indazole show bioactivity in kinase inhibition, suggesting similar derivatization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.